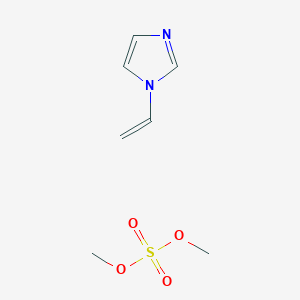
Ethyl 2-ethylnicotinate
Vue d'ensemble
Description
Ethyl 2-ethylnicotinate is an organic compound with the molecular formula C10H13NO2. It is an ester derivative of nicotinic acid, specifically ethyl 2-ethyl-3-pyridinecarboxylate. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-ethylnicotinate can be synthesized through the esterification of nicotinic acid with ethanol in the presence of an acid catalyst. One common method involves adding nicotinic acid, absolute ethanol, and an esterification solid acid catalyst in toluene. The reaction mixture is stirred at 50-65°C for 3-6 hours, followed by refluxing to remove water. The esterification catalyst is then recovered by filtration, and the toluene is removed under reduced pressure to obtain the final product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. The use of solid acid catalysts and efficient separation techniques helps in reducing waste and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-ethylnicotinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form nicotinic acid and ethanol.
Reduction: It can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Nicotinic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted nicotinic acid derivatives.
Applications De Recherche Scientifique
Ethyl 2-ethylnicotinate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-ethylnicotinate involves its conversion to nicotinic acid in biological systems. Nicotinic acid acts on nicotinic acetylcholine receptors, leading to various physiological effects. These receptors are ligand-gated ion channels that, when activated, allow the influx of cations such as sodium, potassium, and calcium . This activation can lead to vasodilation and other effects associated with nicotinic acid .
Comparaison Avec Des Composés Similaires
- Ethyl nicotinate
- Methyl nicotinate
- Ethyl 3-pyridinecarboxylate
Comparison: Ethyl 2-ethylnicotinate is unique due to the presence of an ethyl group at the 2-position of the pyridine ring, which can influence its reactivity and biological activity compared to other nicotinic acid esters. For example, ethyl nicotinate and methyl nicotinate lack this substitution, which may result in different pharmacokinetic and pharmacodynamic properties .
Propriétés
IUPAC Name |
ethyl 2-ethylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-9-8(6-5-7-11-9)10(12)13-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPLQQVTYOPFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(R)-2-(Benzyloxy)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B3259485.png)
![4-[(Pyridin-4-yl)amino]benzonitrile](/img/structure/B3259486.png)
![4,5,6-trimethyl-2-((2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl)thio)nicotinonitrile](/img/structure/B3259491.png)



